molecular formula C34H51ClN8O10 B018462 Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride CAS No. 102601-26-3

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride

Cat. No. B018462
M. Wt: 767.3 g/mol
InChI Key: CTKOXUOHQOJPNV-MRINPXRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin and related compounds involves the strategic incorporation of amino acids and the 7-amino-4-methylcoumarin moiety. The peptide amides of 7-amino-4-methylcoumarin (Mec) of the type Boc-Xaa-Yaa-Arg-NH-Mec were newly synthesized, with Xaa and Yaa residues replaced by different amino acids to test specificity for blood-clotting proteases and trypsin (Kawabata et al., 1988). An improved procedure for the synthesis of fully protected aminoacyl 7-amino-4-methylcoumarin amide (MCA) utilizing the phosphorous oxychloride anhydride method was reported, indicating advancements in synthesis techniques and yield optimization (Alves et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 7-amino-4-methylcoumarin moiety coupled with a peptide sequence. This structure is crucial for its activity as a substrate for proteases. For instance, the crystal structure and theoretical calculations of amide and ester derivatives of the coumarin scaffold were conducted, showcasing the molecular arrangements and interactions that underpin their biochemical functionalities (Matos et al., 2013).

Chemical Reactions and Properties

These compounds undergo specific enzymatic hydrolysis by target proteases, releasing a fluorescent moiety that can be quantitatively measured. The specificity and reactivity of these substrates towards various proteases like thrombin, factor Xa, and trypsin highlight their chemical reactivity and the utility in biochemical assays. The interaction with enzymes and subsequent release of the fluorescent 7-amino-4-methylcoumarin provide insights into the chemical properties of these substrates (Morita et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility, fluorescence quantum yield, and stability, play a critical role in the application of these compounds in protease assays. For example, the optimized conditions for high-performance liquid chromatography (HPLC) analysis of oligosaccharides using 7-amino-4-methylcoumarin as a reductive amination reagent emphasize the importance of these physical properties in analytical applications (Yodoshi et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific proteases, stability under physiological conditions, and fluorescence characteristics, are integral to their functionality as substrates for enzyme assays. The design of these compounds allows for the selective and sensitive detection of protease activity, highlighting their chemical adaptability and application in biochemical research (Kawabata et al., 1988).

Scientific Research Applications

  • Synthesis of Fluorogenic Substrates : It is used in synthesizing fully protected aminoacyl 7-amino-4-methylcoumarin amide (MCA) and preparing specific fluorogenic substrates for enzymes like papain (Alves et al., 1996).

  • Sensitive Peptide Substrate for Proteases : This compound serves as a highly sensitive peptide substrate for various blood-clotting proteases and trypsin (Kawabata et al., 1988).

  • Specific Substrate for Various Enzymes : Boc-Ile-Glu-Gly-Arg-MCA acts as a specific substrate for enzymes such as factor Xa, plasma kallikrein, pancreatic and urinary kallikreins, and urokinase (Morita et al., 1977).

  • Enzyme Hydrolysis Studies : It is used in studying the hydrolysis activities of various enzymes, such as chymotrypsin and trypsin, which are crucial in protease activity research (Edmunds & Pennington, 1982).

  • Substrate Properties for Transglutaminase Catalysis : The coumarin derivative Z-Glu(HMC)GlyOH, related to this compound, exhibited effective substrate properties for transglutaminase 2-catalyzed hydrolysis and aminolysis (Wodtke et al., 2016).

  • Assay of Plasmin : Variants of this compound, such as Boc-Glu-Lys-Lys-MCA and Boc-Val-Leu-Lys-MCA, are used for the specific and sensitive assay of plasmin, an important enzyme in the fibrinolytic system (Kato et al., 1980).

  • Amidase Activity Estimation : This compound is suggested for the photometric estimation of amidase activity of proteinases, a key aspect in enzyme kinetics (Pozdnev, Rabinovich & Paskhina, 1990).

  • Assaying Bacterial Endotoxins : Its use in the synthesis of chromogenic substrates is beneficial for assaying bacterial endotoxins, particularly involving the clotting enzyme from horseshoe crabs (Iwanaga et al., 1978).

Safety And Hazards

The safety information available indicates that personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound . It’s classified under WGK 3, indicating some level of hazard to water .

properties

IUPAC Name

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O10.ClH/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20;/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKOXUOHQOJPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51ClN8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585097
Record name N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride

CAS RN

102601-26-3
Record name N-(tert-Butoxycarbonyl)isoleucyl-alpha-glutamylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Ronca, M Kotsyfakis, F Lombardo, C Rizzo… - Insect biochemistry and …, 2012 - Elsevier
… The activity of thrombin (10 pM) was measured following the hydrolysis of the fluorogenic substrate Boc–Ile–Glu–Gly–Arg-7-amido-4-methylcoumarin hydrochloride, with or without 10 …
Number of citations: 24 www.sciencedirect.com
SI Yun, HR Cho, HS Choi - Bioscience, biotechnology, and …, 2002 - jstage.jst.go.jp
An anticoagulant was puriˆed from a Chinese herb, Taraxacum platycarpum. Its activity was heat-labile, and was decreased by incubation with subtilisin Carlburg or proteinase K, …
Number of citations: 40 www.jstage.jst.go.jp
EM Wiebe, AR Stafford, JC Fredenburgh… - Journal of Biological …, 2003 - ASBMB
… , heparin (174 units/mg; from porcine intestinal mucosa), fluorescein isothiocyanate, and the fluorogenic substrate B-9760 (Boc-Ile-Glu-Gly-Arg-7-amido-4-methylcoumarin hydrochloride…
Number of citations: 60 www.jbc.org

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